3-Amino-4,4,4-trifluorobutyric acid

描述

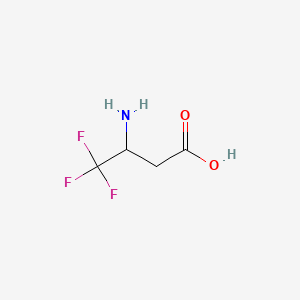

3-Amino-4,4,4-trifluorobutyric acid: is a fluorinated amino acid with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . . This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butyric acid backbone. The trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4,4,4-trifluorobutyric acid can be achieved through several synthetic routes. One notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is designed for scalability, allowing for the preparation of over 300 grams of the target compound .

化学反应分析

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form protected derivatives. In one protocol, the ethyl ester was synthesized via acid-catalyzed reaction with ethanol :

Reaction Conditions:

-

Substrate: 3-Amino-4,4,4-trifluorobutyric acid

-

Reagents: Thionyl chloride (SOCl₂), ethanol

-

Conditions: -5°C to room temperature, followed by reflux

-

Product: this compound ethyl ester hydrochloride

| Parameter | Value |

|---|---|

| Reaction Temperature | -5°C → Reflux |

| Catalyst | Thionyl chloride |

| Solvent | Ethanol |

Amide Bond Formation

The amino group participates in peptide coupling reactions. A study demonstrated its use in synthesizing N-acylated derivatives using carbodiimide chemistry :

Reaction Example:

-

Reagents: HBTU (coupling agent), DIPEA (base)

-

Conditions: 0°C → room temperature, 3 days

-

Product: N-Octanoyl-3-amino-4,4,4-trifluorobutyric acid

| Reagent | Role |

|---|---|

| HBTU | Activates carboxyl group |

| DIPEA | Neutralizes acid byproducts |

Condensation Reactions

The amino group forms Schiff bases with carbonyl compounds. A Dean-Stark apparatus-mediated reaction with benzylamine produced an enamine derivative :

Reaction Pathway:

-

Substrate: Ethyl 4,4,4-trifluoroacetoacetate

-

Reagents: Benzylamine, p-TsOH

-

Conditions: Benzene, 24 hours, water removal

-

Product: 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester

Deprotection and Functionalization

When protected with a Boc group, the amino group can be deprotected for further reactivity. For (S)-Boc-3-amino-4,4,4-trifluoro-butyric acid:

Deprotection Protocol:

-

Reagents: Trifluoroacetic acid (TFA) in dichloromethane

-

Conditions: Room temperature, 1–2 hours

-

Product: Free amine ready for peptide synthesis

Comparative Reactivity Table

*Crude yield

Mechanistic Insights

-

Electronic Effects: The -CF₃ group withdraws electrons, enhancing the acidity of the carboxylic acid (pKa ~2.5) .

-

Steric Influence: The trifluoromethyl group hinders nucleophilic attack at the β-carbon, directing reactivity toward the α-amino and carboxyl groups.

This compound’s versatility in forming esters, amides, and condensation products makes it valuable for pharmaceutical intermediates and peptide mimetics. Further studies exploring its catalytic asymmetric reactions could expand its synthetic utility.

科学研究应用

Pharmaceutical Development

3-Amino-4,4,4-trifluorobutyric acid serves as a critical intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. The trifluoromethyl group enhances the bioactivity of compounds, making them more effective in therapeutic applications.

Key Insights:

- Bioisosterism : The compound acts as a bioisostere for leucine, providing a strategic advantage in drug design by mimicking natural amino acids while improving pharmacological properties .

- Synthesis of Therapeutics : Its unique structure allows for the creation of novel drug candidates that exhibit improved stability and efficacy against various diseases, including cancer .

Peptide Synthesis

The compound is widely used in peptide synthesis due to its protective Boc (tert-butyloxycarbonyl) group. This feature enables selective reactions during the formation of complex peptide structures.

Applications:

- Selective Modification : The Boc group allows for the protection of amino groups during synthesis, facilitating the introduction of other functional groups without unwanted side reactions .

- Complex Peptides : Researchers can create intricate peptide sequences that are crucial for developing biologically active compounds.

Fluorinated Compound Research

The trifluoromethyl moiety in this compound contributes to the stability and unique properties of fluorinated compounds.

Research Areas:

- Medicinal Chemistry : The compound is valuable in designing new therapeutic agents with enhanced biological activity due to the electron-withdrawing nature of fluorine .

- Material Science : It is also explored for developing materials with specific thermal and chemical resistance properties, which are beneficial in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard reference material.

Usage:

- Calibration Standards : It aids researchers in calibrating instruments and validating results when analyzing similar fluorinated compounds .

Bioconjugation Applications

The functional groups present in this compound facilitate bioconjugation processes.

Importance:

- Targeted Drug Delivery : This capability is crucial for attaching biomolecules to surfaces or other compounds, enhancing targeted delivery systems in therapeutic applications .

Case Study 1: Synthesis of Therapeutic Agents

A research study demonstrated the successful use of this compound as an intermediate in synthesizing a novel anti-cancer drug. The trifluoromethyl group was shown to significantly enhance the compound's potency compared to its non-fluorinated counterparts.

Case Study 2: Peptide Development

In another study focused on peptide synthesis, researchers utilized this amino acid to create a series of peptides with improved stability and biological activity. The Boc protection strategy allowed for multiple modifications without compromising yield or purity.

作用机制

The mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the metabolic stability of the compound, allowing it to mimic the three-dimensional structure of targeted protein receptors . This property makes it a valuable tool in drug design, where it can be used to fine-tune bioactivity and pharmacokinetics .

相似化合物的比较

- 3-Amino-3,3,3-trifluoropropionic acid

- 4,4,4-Trifluorobutyric acid

- 3-Amino-4,4,4-trifluorobutanoic acid

Comparison: 3-Amino-4,4,4-trifluorobutyric acid is unique due to the presence of both an amino group and a trifluoromethyl group on the butyric acid backbone. This combination imparts distinct chemical properties, such as increased metabolic stability and the ability to act as a bioisostere of leucine . In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical behaviors and applications.

生物活性

3-Amino-4,4,4-trifluorobutyric acid (3-AFBA) is a fluorinated amino acid with significant potential in various biological applications. Its unique structure, characterized by the presence of three fluorine atoms attached to the butyric acid backbone, enhances its metabolic stability and ability to act as a bioisostere of leucine. This article explores the biological activity of 3-AFBA through synthesized data, case studies, and research findings.

- Molecular Formula: C₄H₆F₃NO₂

- Molecular Weight: 157.09 g/mol

- CAS Number: 584-20-3

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 584-20-3 |

| Molecular Weight | 157.09 g/mol |

| IUPAC Name | 3-amino-4,4,4-trifluorobutanoic acid |

The biological activity of 3-AFBA is largely attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's electronic properties, allowing it to effectively mimic natural amino acids like leucine in protein structures. This mimicry can influence protein folding and function, making it a valuable tool in drug design and protein engineering .

Biological Applications

Neurotransmitter Activity:

3-AFBA has been studied for its role as a neurotransmitter. Research indicates that it can activate specific protein tyrosine phosphatases, such as SHP1, which play critical roles in cellular signaling pathways. In a study assessing various derivatives of related compounds, 3-AFBA exhibited low micromolar activating effects on SHP1, highlighting its potential therapeutic applications.

Protein Engineering:

Due to its structural similarities to leucine, 3-AFBA is being explored as a bioisostere in peptide synthesis. It can be incorporated into peptides to modify their properties and enhance their stability against enzymatic degradation .

Case Studies

-

Asymmetric Synthesis:

A preparative method for synthesizing (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid demonstrated the scalability of producing this compound for pharmaceutical applications. The study emphasized the efficiency of using chiral auxiliaries in the synthesis process . -

Cytotoxicity Evaluation:

In comparative studies assessing the cytotoxicity of various amino acid derivatives, 3-AFBA was found to have a favorable safety profile at concentrations up to 5 mmol/L when tested on fibroblast cell lines . This suggests potential for use in therapeutic contexts without significant adverse effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neurotransmitter activity; protein engineering |

| 3-Amino-3,3,3-trifluoropropionic acid | Structure | Similar bioisostere applications |

| 4,4,4-Trifluorobutyric acid | Structure | Less metabolic stability |

属性

IUPAC Name |

3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-20-3 | |

| Record name | 584-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic approaches to obtain enantiomerically pure 3-amino-4,4,4-trifluorobutanoic acid?

A1: Two primary methods are highlighted in the research:

- Asymmetric Mannich Reaction: This approach utilizes (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine reacting with malonic acid derivatives. [, , , ] Depending on the catalyst (inorganic bases, n-BuLi, DMAP, or phosphazene bases), the reaction can yield either the (R) or (S) enantiomer of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, , ]

- Enantioselective Biomimetic Transamination: This method uses either isopropyl 4,4,4-trifluoro-3-oxo-butanoate or 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide as starting materials. [, , ] Through biomimetic transamination, both (R) and (S) enantiomers of 3-amino-4,4,4-trifluorobutanoic acid can be synthesized.

Q2: Why is the stereochemistry of 3-amino-4,4,4-trifluorobutanoic acid important?

A2: The biological activity of a molecule is often closely linked to its three-dimensional structure. Different enantiomers of a chiral molecule like 3-amino-4,4,4-trifluorobutanoic acid can interact differently with biological targets, leading to variations in pharmacological effects. Obtaining specific enantiomers is crucial for developing drugs with improved efficacy and reduced side effects.

Q3: What are the advantages of using organic bases in the asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid?

A: Organic bases offer a stereodivergent approach, meaning the same chiral starting material can be manipulated to produce either enantiomer of the desired product. [, ] Researchers demonstrated that selecting the appropriate organic base catalyst for the Mannich reaction allows for the synthesis of both (R) and (S) configurations of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, ]

Q4: What is the significance of developing efficient and stereoselective syntheses for 3-amino-4,4,4-trifluorobutanoic acid?

A: 3-amino-4,4,4-trifluorobutanoic acid and its derivatives are considered valuable building blocks in medicinal chemistry. [, ] Efficient and stereoselective syntheses are crucial for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。